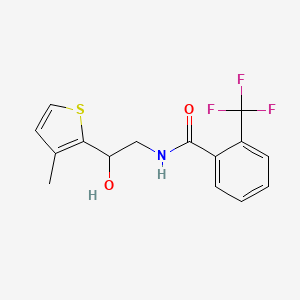

(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

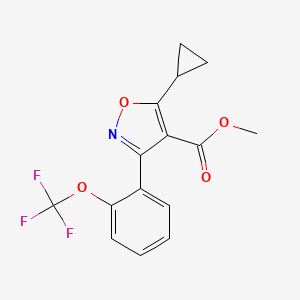

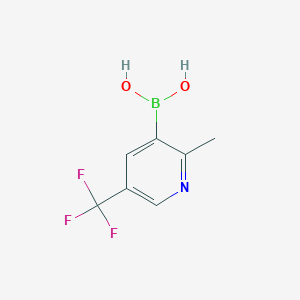

“(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field . It is slightly soluble in water .

Synthesis Analysis

The primary method for the synthesis of boronic acids, such as “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of “this compound” is C6H5BF3NO2 . Its molecular weight is 190.916 g/mol . The InChI Key is BNTIPMNMTIAWIW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is slightly soluble in water . It should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Process : The synthesis process for similar boronic acids, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, has been explored, emphasizing the optimization of reaction conditions and product purity (Liu Guoqua, 2014).

Colorimetric Sensing : Pyridinium boranes, related to the compound , have been utilized for colorimetric turn-on sensing of fluoride ions, demonstrating potential in chemical detection applications (Wade & Gabbaï, 2009).

Complex Formation : Research on complexes involving similar boronic acids with nitrogen-containing compounds has been conducted, highlighting their reactivity and potential in metallocene activation (Focante et al., 2006).

Chemical Reactivity and Applications

Reactivity Studies : The reactivity of pyridinium boronic acids, similar to the compound , has been analyzed, providing insights into their chemical behavior and potential as organoboron-based chemosensors (Iwatsuki et al., 2012).

Novel Synthesis Methods : Studies on the synthesis of novel halopyridinylboronic acids, including methods relevant to the compound , have been conducted to facilitate the creation of new pyridine libraries (Bouillon et al., 2002; Bouillon et al., 2003).

Suzuki Cross-Coupling Reactions : Research into the use of pyridylboronic acids in Suzuki–Miyaura cross-coupling reactions, which is pertinent to the compound , has been conducted to create functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Optical Sensing Applications : The development of optical sensors based on pyridine–boron trifluoride complexes, closely related to the compound of interest, for detecting trace amounts of water in acetonitrile has been explored (Tsumura et al., 2020).

Electrolyte Additives for Batteries : Pyridine-Boron Trifluoride complexes have been developed as novel electrolyte additives for lithium-ion batteries, demonstrating significant potential in high-voltage/high-temperature applications (Nie et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for creating complex organic compounds .

Action Environment

The action of the compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups, which contributes to the success of the reaction . The compound is also generally environmentally benign .

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c1-4-6(8(13)14)2-5(3-12-4)7(9,10)11/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJILMIUARIVXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1C)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)

![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)

![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2816303.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)